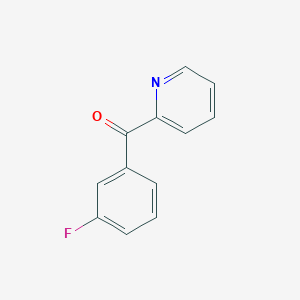

2-(3-Fluorobenzoyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

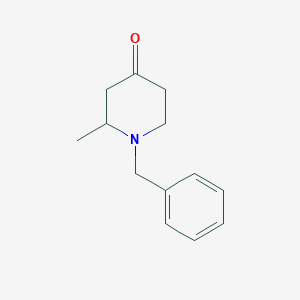

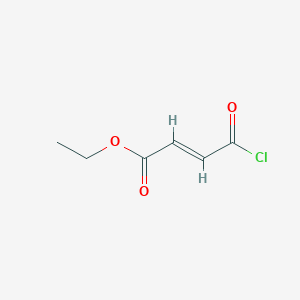

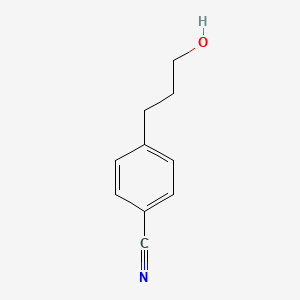

2-(3-Fluorobenzoyl)pyridine is a chemical compound with the molecular formula C₁₂H₈FNO . It belongs to the class of fluoropyridines , which are derivatives of pyridine containing fluorine substituents. Pyridines, in general, serve as important scaffolds in both pharmaceutical and agrochemical research due to their diverse properties and reactivity .

Aplicaciones Científicas De Investigación

- Summary of Application : Trifluoromethylpyridines (TFMP), a derivative of pyridine, are used extensively in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .

- Methods of Application : Various methods of synthesizing 2,3,5-DCTF, a TFMP derivative, have been reported .

- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

- Summary of Application : Pyridine derivatives undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions resulting in Schiff base as product which behave as a flexible and multidentate bioactive ligand .

- Methods of Application : A pyridine-based Schiff base was synthesized .

- Results or Outcomes : These Schiff bases are of great interest in medicinal chemistry as they can exhibit physiological effects similar to pyridoxal-amino acid systems . They possess a range of bioactivities including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsants, antidepressant, anti-inflammatory, antihypertensive, anticancer activity etc .

Agrochemical and Pharmaceutical Industries

Bioactive Ligands and Chemosensors

Treatment of Melanoma

- Summary of Application : Pyridinium salts, structurally diverse and found in many natural products and bioactive pharmaceuticals, have played an intriguing role in a wide range of research topics . They are important as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .

- Summary of Application : Fluorinated pyridines have interesting and unusual physical, chemical and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .

- Methods of Application : Various methods for the synthesis of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines are reviewed . Some synthetic routes towards 18 F-substituted pyridines, which present a special interest as potential imaging agents for various biological applications, are also presented .

Pyridinium Salts in Various Fields

Synthesis of Fluorinated Pyridines

- Summary of Application : Polycyclic heterocycles such as 1- and 2-aminothioxanthones are important precursors to molecules endowed with different properties and original syntheses are always required . Here, 1-aminothioxanthone was obtained either in four steps from commercially available thioxanthone, or in five steps from 3-fluoroaniline .

- Methods of Application : From 1-aminothioxanthone, original 10-methylbenzothiopyrano [4,3,2- de ]indolo [2,3- b ]quinoline was synthesized by tandem N -arylation-cyclization using 2-iodo- N -methylindole in the presence of copper .

- Results or Outcomes : The original polycyclic compounds obtained were evaluated as protein kinase inhibitors, and the results were rationalized by molecular modeling experiments .

- Summary of Application : An efficient annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine is described, which enables the facile synthesis of 1,4-dihydrobenzofuro [3,2- b ]pyridines in high yields .

- Methods of Application : These two types of 1,4-dihydrobenzofuro [3,2- b ]pyridines could be aromatized in the presence of DBU to afford benzofuro [3,2- b ]pyridines, which could also be accessed via a one-pot procedure .

Synthesis of Hexacyclic Heteroaromatic Compounds

Diversity-Oriented Synthesis of Benzofuro[3,2-b]pyridine Derivatives

Synthesis of Fluorinated Pyridines

Propiedades

IUPAC Name |

(3-fluorophenyl)-pyridin-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO/c13-10-5-3-4-9(8-10)12(15)11-6-1-2-7-14-11/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWLDNQFSQDHACL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70441042 |

Source

|

| Record name | 2-(3-FLUOROBENZOYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Fluorobenzoyl)pyridine | |

CAS RN |

898779-78-7 |

Source

|

| Record name | 2-(3-FLUOROBENZOYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H-Pyran, 2-[(12-bromododecyl)oxy]tetrahydro-](/img/structure/B1278910.png)

![1-[4-(Tert-butoxy)phenyl]ethan-1-one](/img/structure/B1278917.png)